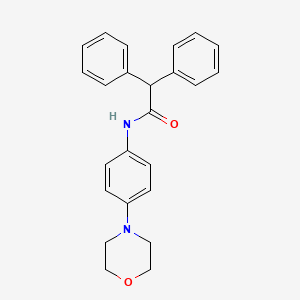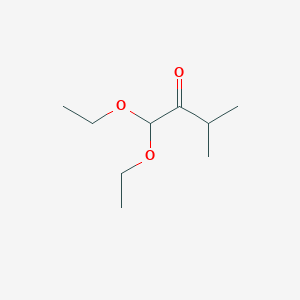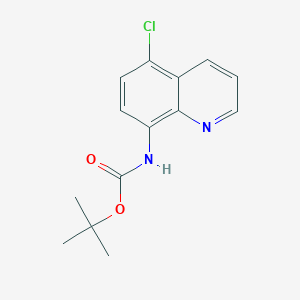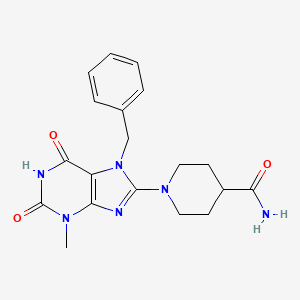
(3,4-Dimethoxyphenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone, also known as DMPM, is an organic compound belonging to the class of phenylpyrrols. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. DMPM is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has been widely used in scientific research due to its unique properties and wide range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of bromophenol derivatives through selective O-demethylation during the bromination of (3,4-dimethoxyphenyl) derivatives has been investigated, leading to the isolation of new products with potential applications in various fields, including material science and medicinal chemistry (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). Additionally, research into boric acid ester intermediates featuring benzene rings has contributed to the development of novel compounds, with their structures confirmed through various spectroscopic methods and density functional theory (DFT) studies (Huang et al., 2021).
Chemical Transformations and Reactions
Innovative methods for the synthesis of xanthones and related products have been explored, demonstrating the versatility of (3,4-dimethoxyphenyl) derivatives in chemical reactions (Johnson et al., 2010). Such studies provide insights into new pathways for generating compounds with potential industrial and pharmacological applications.
Antitumor Agents
The design and synthesis of derivatives based on the structure of (3,4-dimethoxyphenyl) compounds have led to the discovery of potent anti-tumor agents, indicating the potential of these compounds in the development of new cancer therapies (Hayakawa et al., 2004).
Antioxidant Properties
Research on the antioxidant properties of diphenylmethane derivatives, including the synthesis and evaluation of bromophenols, has shown that these compounds possess effective antioxidant power, suggesting their utility in addressing oxidative stress-related conditions (Balaydın et al., 2010).
Synthesis of Pyrrole Derivatives
Efficient synthetic procedures for pyrrole derivatives have been developed, highlighting the compound's role in the economical production of pyrrole-based molecules with potential applications in various chemical industries (Kaur & Kumar, 2018).
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-4-6-14(7-5-13)16-11-21-12-17(16)20(22)15-8-9-18(23-2)19(10-15)24-3/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRWHWFIXUARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)


![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2687823.png)


![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)

